1-[2-(Aziridin-1-yl)ethyl]piperazine is a chemical compound that features both piperazine and aziridine functional groups. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the aziridine ring, which is known for its reactivity, enhances the compound's ability to participate in various chemical reactions, making it a valuable synthetic intermediate.
1-[2-(Aziridin-1-yl)ethyl]piperazine belongs to the class of organic compounds known as piperazines, which are characterized by their six-membered ring structure containing two nitrogen atoms. It also falls under the category of aziridines, which are three-membered cyclic amines. These classifications highlight its potential utility in various chemical and pharmaceutical applications.
The synthesis of 1-[2-(Aziridin-1-yl)ethyl]piperazine typically involves a nucleophilic substitution reaction. The general method is outlined as follows:
The reaction can be represented as:
This method allows for relatively straightforward synthesis with moderate yields depending on the specific reaction conditions employed.
The molecular formula for 1-[2-(Aziridin-1-yl)ethyl]piperazine is CHN. The structure comprises a piperazine ring connected to an ethyl group that bears an aziridine substituent.
1-[2-(Aziridin-1-yl)ethyl]piperazine can undergo several chemical reactions:
These reactions often require careful control of conditions such as temperature and solvent choice to ensure selectivity and yield.
The mechanism of action for compounds like 1-[2-(Aziridin-1-yl)ethyl]piperazine often involves interactions with biological targets such as receptors or enzymes.
Research indicates that derivatives of aziridine compounds may show significant bioactivity against various cancer cell lines, although specific data for this compound may still be emerging .
1-[2-(Aziridin-1-yl)ethyl]piperazine has potential applications in:
Research continues to explore its full potential and efficacy in therapeutic contexts, highlighting its importance in ongoing studies within pharmaceutical development .
1-[2-(Aziridin-1-yl)ethyl]piperazine represents a structurally complex heterocyclic compound that integrates two pharmacologically significant nitrogen-containing rings through an ethylene spacer. This molecular architecture combines the inherent strain of the aziridine ring with the conformational flexibility of the piperazine moiety, creating a versatile scaffold for chemical exploration. The compound's significance stems from its dual-ring system, which enables unique electronic and steric properties that influence its chemical behavior and biological interactions. As a specialized building block, it facilitates the development of novel compounds in medicinal chemistry and materials science, serving as a key intermediate in the synthesis of more complex molecular architectures [1] [6]. The strategic incorporation of both saturated heterocycles allows researchers to exploit the contrasting reactivity patterns—the highly strained, nucleophilic aziridine versus the stable, basic piperazine—creating a molecular platform with tunable properties for targeted applications in drug discovery and development.
The molecular architecture of 1-[2-(Aziridin-1-yl)ethyl]piperazine features a piperazine core connected to an aziridine ring via a two-carbon ethylenic linker (-CH₂-CH₂-). This arrangement creates distinctive stereoelectronic properties that define the compound's chemical behavior:
Piperazine Ring: Adopts a chair conformation with bond angles approximating 109.5° at each nitrogen atom, characteristic of sp³ hybridization. The nitrogen centers exhibit pyramidal geometry with one lone pair occupying an sp³ orbital, contributing to the molecule's basicity (predicted pKa ~9.5 for tertiary amines) [6].
Aziridine Component: Maintains significant ring strain (approximately 27 kcal/mol) due to its constrained 60° bond angles, deviating substantially from the ideal tetrahedral geometry. This strain energy drives the ring's nucleophilic reactivity at the C-N bonds, making it susceptible to ring-opening reactions [6].
Ethylene Bridge: The -CH₂-CH₂- linker provides conformational flexibility, allowing rotation about C-N and C-C bonds with a rotational barrier of approximately 2.9 kcal/mol. This flexibility enables adaptive binding in biological environments while maintaining optimal distance (approximately 3.5-4.5Å) between the two heterocyclic systems [1].
Table 1: Key Structural Parameters of 1-[2-(Aziridin-1-yl)ethyl]piperazine
Structural Feature | Parameter Value | Significance |
---|---|---|
Aziridine C-N-C Angle | 60° ± 3° | High ring strain driving reactivity |
Piperazine N-C-C Angle | 109.5° ± 1° | Standard sp³ hybridization |
C-N Bond Length (Aziridine) | 1.49 Å | Shorter than typical C-N bonds (1.47 Å) |
N-N Distance (Inter-ring) | 5.8-6.2 Å | Optimal for bidentate receptor binding |
Torsional Flexibility | 120° rotation | Facilitates conformational adaptation |
Nomenclature follows IUPAC conventions where "piperazine" serves as the parent hydride. Systematic naming prioritizes the larger piperazine ring, designating the aziridinyl ethyl group as a substituent. The compound is formally named as 1-(2-(aziridin-1-yl)ethyl)piperazine, with CAS Registry Number 31295-54-2 [4]. Alternative naming includes N-piperazinyl-N'-aziridinylethane-1,2-diamine, emphasizing the diaminoethane backbone. The aziridine nitrogen is classified as a tertiary amine despite its constrained geometry, while the piperazine nitrogens are differentiated as secondary (non-substituted) and tertiary (substituted at N1) nitrogen centers. This distinction influences protonation behavior, with the secondary piperazine nitrogen being more basic (pKa ~9.8) than either the tertiary piperazine nitrogen (pKa ~5.5) or the aziridine nitrogen (pKa ~7.9) [6].
The synthesis of 1-[2-(Aziridin-1-yl)ethyl]piperazine reflects the evolutionary trajectory of heterocyclic chemistry, progressing from early nucleophilic substitution approaches to sophisticated catalytic methods:
Early Synthetic Routes (1960s-1980s): Initial preparations relied on nucleophilic displacement reactions where N-aminoethylpiperazine was treated with 2-haloethylamine derivatives under forcing conditions (80-100°C), yielding the target compound in modest yields (30-45%) with significant byproduct formation. These methods faced challenges with aziridine polymerization and required careful pH control to prevent ring-opening of the strained heterocycle [3].
Reductive Amination Advances (1990s): Introduction of borohydride-mediated reductive amination between piperazinylacetaldehyde and aziridine significantly improved yields (65-75%) while minimizing side reactions. This methodology exploited the differential reactivity between the aldehyde and amine components, with sodium cyanoborohydride serving as a selective reducing agent that tolerated the aziridine ring [7].
Modern Catalytic Methods (2000s-Present): Contemporary approaches employ transition metal catalysis (Pd/Cu) for C-N bond formation between N-Boc-protected aziridine and N-(2-chloroethyl)piperazine derivatives. These methods operate under milder conditions (40-60°C) with excellent yields (85-92%) and enantiocontrol when employing chiral ligands. Recent innovations focus on atom-economical processes using ethylene diamine derivatives in one-pot assembly strategies with improved environmental profiles [7].
Table 2: Evolution of Synthetic Approaches to 1-[2-(Aziridin-1-yl)ethyl]piperazine
Time Period | Primary Method | Key Reagents/Conditions | Yield Range | Limitations |
---|---|---|---|---|
1960s-1980s | Nucleophilic Displacement | 1-(2-Chloroethyl)piperazine + Aziridine (K₂CO₃, DMF, 80°C) | 30-45% | Polymerization, low regioselectivity |
1990s | Reductive Amination | Piperazinylacetaldehyde + Aziridine (NaBH₃CN, MeOH, rt) | 65-75% | Over-reduction byproducts |
2000s | Metal-Catalyzed Coupling | N-(2-Chloroethyl)piperazine + N-Boc-aziridine (Pd₂(dba)₃/Xantphos, KOtBu) | 85-92% | Requires anhydrous conditions |
2010s-Present | One-Pot Tandem Synthesis | Ethylene oxide + Aziridine (Sc(OTf)₃ catalyst) | 75-80% | Scalability challenges |
The compound's development parallels broader trends in heterocyclic synthesis, particularly the strategic incorporation of strained ring systems to enhance biological activity. Its structural complexity challenged early synthetic methodologies, driving innovations in protecting group strategies (notably tert-butoxycarbonyl [Boc] for aziridine nitrogen) and chemo-selective reactions that preserve the aziridine ring while modifying the piperazine component. These advances enabled the compound's transition from a chemical curiosity to a valuable building block in medicinal chemistry [3] [7].
1-[2-(Aziridin-1-yl)ethyl]piperazine serves as a privileged scaffold in pharmacophore design due to its dual functionality, which enables diverse molecular interactions with biological targets:
Pharmacophoric Features: The piperazine ring functions as an effective spacer that projects the aziridine moiety into target binding pockets while maintaining optimal spatial orientation. The secondary piperazine nitrogen serves as a hydrogen bond acceptor, while the aziridine's strained ring acts as an alkylating center for covalent target engagement. The ethylene linker provides distance modulation between these pharmacophoric elements, with the 2-carbon chain identified as optimal for numerous target classes [1] [6].
Receptor Binding Applications: In sigma receptor ligands, piperazine-aziridine hybrids demonstrate enhanced binding affinity (Kᵢ = 0.35-0.55 nM for σ₁ receptors) compared to simpler piperazine derivatives. This enhancement stems from the bidentate binding mode where the piperazine nitrogen coordinates with acidic residues (Glu172 in σ₁ receptors) while the aziridine ring engages hydrophobic pockets through C-H···π interactions. Molecular modeling confirms that the aziridine's constrained geometry precisely orients its alkylating potential toward nucleophilic cysteine residues in the binding cleft [1] [6].
Kinase Inhibitor Design: The scaffold has been incorporated into PI3Kδ inhibitors (e.g., triazinyl-piperazinones) where it contributes to nanomolar potency (IC₅₀ = 7 nM) by forming critical hydrogen bonds with hinge region residues (Val828, Glu826). The protonated piperazine nitrogen establishes a salt bridge interaction with Asp911 in the catalytic domain, while the aziridine enables irreversible inhibition through covalent modification of non-catalytic cysteines. This dual mechanism offers advantages in overcoming resistance mutations that affect ATP-competitive inhibitors [2].
Anticancer Applications: As a DNA-alkylating agent precursor, the compound's aziridine ring undergoes ring-opening upon activation, forming covalent adducts with guanine nucleobases (N7 position). Structural studies demonstrate that the piperazine moiety enhances cellular penetration and facilitates sequence-selective DNA binding through minor groove interactions. Derivatives exhibit potent cytotoxicity (IC₅₀ = 0.8-2.5 μM) against leukemia cell lines (HL-60, K562) with therapeutic indices superior to conventional alkylating agents like cyclophosphamide [1] [6].
Table 3: Biological Activities of 1-[2-(Aziridin-1-yl)ethyl]piperazine Derivatives
Target Class | Representative Derivative | Biological Activity | Mechanistic Role |
---|---|---|---|
Sigma Receptors | N-(2-(4-(2-Aminoethyl)piperazin-1-yl)ethyl)aziridine | Kᵢ = 0.35-0.55 nM (σ₁) | Bidentate binding with covalent modification |
PI3Kδ Kinase | Triazinyl-piperazinone-aziridine hybrid | IC₅₀ = 7 nM (enzymatic); 8 nM (cellular) | Hinge binding with irreversible inhibition |
DNA Alkylating Agents | Aziridinyl-piperazinyl mustards | IC₅₀ = 0.8 μM (HL-60) | Guanine N7 alkylation with enhanced sequence selectivity |
Dopamine D2/D3 | N-(2-(Aziridin-1-yl)ethyl)-4-(2-methoxyphenyl)piperazine | Kᵢ = 12 nM (D2) | Allosteric modulation via covalent tethering |
The compound's versatility in pharmacophore merging is exemplified in dual-acting ligands targeting histamine H₃ and sigma-1 receptors simultaneously. Structural comparisons reveal that replacing piperazine with piperidine in such hybrids dramatically alters receptor affinity (e.g., H₃R Kᵢ shifts from 3.17 nM to 7.70 nM) and selectivity profiles, underscoring the critical importance of the piperazine nitrogen topology for polypharmacology applications. Molecular dynamics simulations indicate that the protonation state of the piperazine nitrogens determines the compound's ability to engage complementary acidic residues in disparate receptor binding sites, enabling single-molecules to modulate multiple biological targets [1].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: